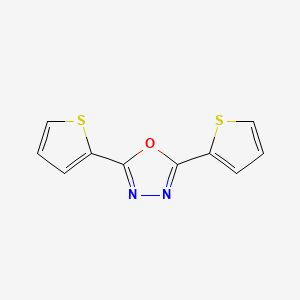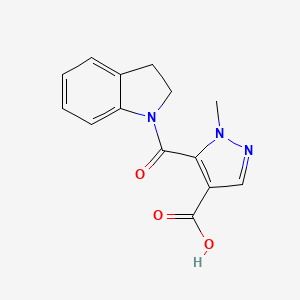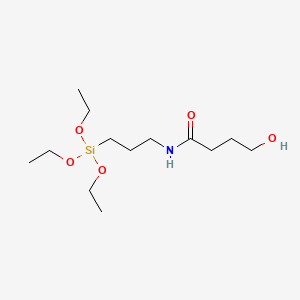
2,5-Dithiophène-2-yl-1,3,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dithiophen-2-yl-1,3,4-oxadiazole is a versatile chemical compound known for its unique structure and properties. This compound belongs to the class of 1,3,4-oxadiazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms and one oxygen atom. The presence of thiophene rings in its structure enhances its electronic properties, making it an ideal candidate for various scientific research applications.
Applications De Recherche Scientifique
2,5-Dithiophen-2-yl-1,3,4-oxadiazole has numerous applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of advanced materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its use as a pharmacophore in drug design, particularly for central nervous system (CNS) depressant activity.
Industry: It is utilized in the development of high-performance materials for electronic and optoelectronic applications.
Orientations Futures
1,3,4-oxadiazole derivatives, including 2,5-Dithiophen-2-yl-1,3,4-oxadiazole, have been successfully used in the treatment of various diseases in humans and animals, and play an important role in modern agriculture . They exhibit a wide range of biological activities, including antibacterial, antiviral, blood pressure lowering, antifungal, antineoplastic, anticancer, antioxidant, anti-inflammatory, and analgesic properties . Therefore, new methods of obtaining complex structures containing oxadiazole rings are being sought, and these compounds could be used in the future in medicine and agriculture .
Mécanisme D'action
Target of Action
The primary targets of 2,5-Dithiophen-2-yl-1,3,4-oxadiazole are organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) . The compound is used in the design and synthesis of symmetrical 2,5-disubstituted thiophenic derivatives containing 1,3,4-oxadiazole moiety as blue emitting materials .
Mode of Action
2,5-Dithiophen-2-yl-1,3,4-oxadiazole interacts with its targets by exhibiting good fluorescent properties with high quantum yield . It is amongst the most widely studied classes of electron-injection/hole-blocking materials due to their electron deficiency, high photoluminescence quantum yield, good thermal, and chemical stabilities .
Biochemical Pathways
The compound affects the biochemical pathways related to the emission of light in OLEDs. It is used to tune the emission colors in the entire region of the visible spectrum . The compound’s interaction with its targets results in different emission properties with different substitutions .
Pharmacokinetics
Its high thermal and chemical stabilities suggest that it may have good bioavailability in the appropriate environments .
Result of Action
The result of the action of 2,5-Dithiophen-2-yl-1,3,4-oxadiazole is the production of blue light in OLEDs . The compound is also used as an electron-transport material in multilayer OLEDs .
Action Environment
The action of 2,5-Dithiophen-2-yl-1,3,4-oxadiazole is influenced by environmental factors such as temperature and chemical conditions. Its good thermal and chemical stabilities suggest that it can function effectively in a variety of environments .
Analyse Biochimique
Biochemical Properties
2,5-Dithiophen-2-yl-1,3,4-oxadiazole is associated with diverse biological activities by the virtue of its -N = C-O- grouping . It has been found to exhibit various pharmacological activities
Cellular Effects
While specific cellular effects of 2,5-Dithiophen-2-yl-1,3,4-oxadiazole are not well-documented, compounds with similar structures have been found to exhibit significant biological activities. For instance, two antioxidant 2,5-disubstituted-1,3,4-oxadiazole derivatives were found to exhibit very high and extremely significant anti-COVID-19 activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dithiophen-2-yl-1,3,4-oxadiazole typically involves the cyclization of thiophene-2,5-dicarboxylic acid hydrazide with appropriate reagents. One common method involves the use of phosphorus oxychloride (POCl3) as a dehydrating agent to facilitate the cyclization process . The reaction is usually carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of 2,5-Dithiophen-2-yl-1,3,4-oxadiazole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the industrial production more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Dithiophen-2-yl-1,3,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxadiazole ring into other heterocyclic structures.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and organometallic compounds (e.g., Grignard reagents) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 2,5-Dithiophen-2-yl-1,3,4-oxadiazole can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Comparaison Avec Des Composés Similaires
2,5-Dithiophen-2-yl-1,3,4-oxadiazole can be compared with other similar compounds, such as:
2,5-Diphenyl-1,3,4-oxadiazole: Known for its use in OLEDs and as a fluorescent probe.
2,5-Dithiophen-2-yl-1,3,4-thiadiazole: Exhibits similar electronic properties but with different sulfur-containing heterocyclic structure.
2,5-Dithiophen-2-yl-1,3,4-triazole:
The uniqueness of 2,5-Dithiophen-2-yl-1,3,4-oxadiazole lies in its combination of thiophene rings and the oxadiazole moiety, which imparts distinct electronic and photophysical properties, making it highly valuable for various applications.
Propriétés
IUPAC Name |
2,5-dithiophen-2-yl-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2OS2/c1-3-7(14-5-1)9-11-12-10(13-9)8-4-2-6-15-8/h1-6H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSEQPFDDIHMPDU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN=C(O2)C3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methoxyethyl 2-methyl-1-(4-methylphenyl)sulfonyl-5-[(4-methylphenyl)sulfonylamino]indole-3-carboxylate](/img/structure/B2390703.png)
![3-(3-(phenylsulfonyl)propanoyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2390705.png)


![N-{[4-benzyl-5-({2-[5-(4-methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}thiophene-2-carboxamide](/img/structure/B2390709.png)
![2-benzamido-N-[2-(4-methoxyphenyl)ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B2390711.png)
![tert-Butyl (3S)-3-({[(4-methylbenzene)sulfonyl]oxy}methyl)pyrrolidine-1-carboxylate](/img/structure/B2390712.png)
![Methyl 8,8-difluorobicyclo[5.1.0]octane-4-carboxylate](/img/structure/B2390713.png)


![N-[3-(piperidin-1-yl)propyl]piperidine-4-carboxamide dihydrochloride](/img/structure/B2390720.png)

![3-cyclopentyl-N-{1-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}propanamide](/img/structure/B2390725.png)
